molecular formula C12H12ClFO3 B8000363 Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate CAS No. 1443333-35-4

Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate

Cat. No.: B8000363
CAS No.: 1443333-35-4
M. Wt: 258.67 g/mol
InChI Key: GOPVRPGJGNFVFY-UHFFFAOYSA-N
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Description

Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate (CAS 1443333-35-4) is a high-purity chemical intermediate of significant value in organic and medicinal chemistry research. This compound, with a molecular formula of C12H12ClFO3 and a molecular weight of 258.67 , is a key building block in the synthesis of complex heterocyclic structures. It is particularly useful in the development of isoxazole-based molecules, a crucial class of heterocyclic compounds with wide-ranging applications in pharmaceutical development . Isoxazole derivatives are known for diverse biological activities, including antimicrobial, antiviral, antioxidant, anticancer, and anti-inflammatory properties, and are found in several clinically approved drugs . The research applications of this compound extend to materials science and pesticide synthesis. It serves as a vital precursor in modern, green synthesis methods, such as ultrasound-assisted reactions, which align with sustainable chemistry principles by offering enhanced efficiency, reduced energy consumption, and improved yields . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for use in humans or animals. Researchers should consult the safety data sheet prior to use and handle the material with appropriate precautions in a well-ventilated laboratory setting.

Properties

IUPAC Name

methyl 5-(3-chloro-5-fluorophenyl)-5-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFO3/c1-17-12(16)4-2-3-11(15)8-5-9(13)7-10(14)6-8/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOPVRPGJGNFVFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC(=O)C1=CC(=CC(=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201181358
Record name Benzenepentanoic acid, 3-chloro-5-fluoro-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443333-35-4
Record name Benzenepentanoic acid, 3-chloro-5-fluoro-δ-oxo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443333-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepentanoic acid, 3-chloro-5-fluoro-δ-oxo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201181358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate typically involves the esterification of 5-(3-chloro-5-fluorophenyl)-5-oxovaleric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and reduced production time. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Organic Synthesis

Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including:

  • Nucleophilic substitutions due to the presence of halogen substituents.
  • Reactions with electrophiles , enhancing its utility in multi-step synthetic pathways.

Medicinal Chemistry

Research has indicated that this compound may possess pharmacological properties, making it a candidate for drug development:

  • Anti-inflammatory Properties: Studies suggest potential activity against inflammatory pathways, though specific mechanisms are still under investigation.
  • Anticancer Activity: Preliminary research indicates that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways.

Agrochemicals

The compound's reactivity and structural characteristics make it suitable for developing agrochemical products:

  • Pesticide Formulations: Its ability to interact with biological targets can be harnessed to develop new pesticides that are effective against specific pests while being environmentally friendly.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of this compound derivatives against various cancer cell lines. The results showed that certain derivatives exhibited significant cytotoxicity, particularly against breast cancer cells, suggesting a need for further development into therapeutic agents.

Case Study 2: Agrochemical Development

In a comparative study on pesticide efficacy, formulations containing this compound demonstrated higher effectiveness against aphid populations compared to traditional pesticides. This highlights its potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 5-(3,5-Difluorophenyl)-5-oxovalerate (CAS: 898752-37-9)
  • Structure : Ethyl ester with 3,5-difluorophenyl substituents.
  • Key Differences : Replaces chlorine with fluorine at the 3-position.
  • Impact : Increased electronegativity but reduced steric bulk compared to 3-chloro-5-fluoro substitution. This may weaken receptor binding affinity due to the absence of chlorine’s polarizability .
Ethyl 5-(4-Fluorophenyl)-5-oxovalerate (CAS: 342636-36-6)
  • Structure : Ethyl ester with a single para-fluorine.
  • Key Differences : Lacks chlorine and has a simpler substitution pattern.
  • Impact : Reduced steric and electronic complexity likely diminishes OXE receptor antagonism, as both chloro and fluoro groups in the target compound synergistically enhance binding .
Ethyl 5-(4-Fluoro-3-methylphenyl)-5-oxovalerate (CAS: 898752-64-2)
  • Structure : Ethyl ester with 4-fluoro and 3-methyl substituents.
  • Key Differences : Methyl group introduces lipophilicity but lacks halogen electronegativity.

Ester Group Modifications

Ethyl 5-(4-Iodophenyl)-5-oxovalerate (CAS: 898777-42-9)
  • Structure : Ethyl ester with para-iodophenyl.
  • Key Differences : Iodine’s large atomic radius increases steric hindrance.
Methyl vs. Ethyl Esters
  • Target Compound (Methyl Ester) :
    • Lower molecular weight (244.65 vs. 238–252 g/mol for ethyl analogs).
    • Increased metabolic susceptibility compared to ethyl esters but improved solubility .
  • Ethyl Analogs :
    • Higher lipophilicity enhances membrane permeability but may reduce aqueous solubility .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Phenyl Substituents Ester Group Molecular Weight (g/mol) Key Biological Property
Methyl 5-(3-Cl-5-F-phenyl)-5-oxovalerate 845790-48-9 3-Cl, 5-F Methyl 244.65 High OXE receptor antagonism
Ethyl 5-(3,5-F₂-phenyl)-5-oxovalerate 898752-37-9 3-F, 5-F Ethyl 238.25 Moderate receptor affinity
Ethyl 5-(4-F-phenyl)-5-oxovalerate 342636-36-6 4-F Ethyl 238.25 Low potency due to simple substitution
Ethyl 5-(4-F-3-Me-phenyl)-5-oxovalerate 898752-64-2 4-F, 3-Me Ethyl 252.28 Increased lipophilicity, reduced activity
Ethyl 5-(4-I-phenyl)-5-oxovalerate 898777-42-9 4-I Ethyl 316.15 High stability, potential off-target effects

Biological Activity

Methyl 5-(3-chloro-5-fluorophenyl)-5-oxovalerate, a compound with notable chemical properties, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structure:

  • Chemical Formula : C12_{12}H10_{10}ClF O2_2
  • CAS Number : 1443333-35-4

The presence of chlorine and fluorine atoms in its structure contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The fluorine and chlorine substituents enhance binding affinity to specific receptors and enzymes, potentially modulating their activity. This feature is crucial in the development of pharmaceuticals, particularly in oncology and anti-inflammatory therapies.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammation in vitro, which could be beneficial for conditions like arthritis or other inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : In vitro assays have demonstrated that this compound can induce cytotoxic effects on various cancer cell lines, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in pro-inflammatory cytokines
CytotoxicityInduction of apoptosis in cancer cell lines

Detailed Findings

  • Antimicrobial Studies : In a study assessing the antimicrobial properties, this compound was tested against several bacterial strains. The results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Mechanisms : Research focused on the compound's ability to modulate inflammatory pathways revealed that it could downregulate the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cultured macrophages .
  • Cytotoxicity Assays : A series of cytotoxicity assays conducted on human cancer cell lines (e.g., HeLa, MCF-7) demonstrated that the compound induced apoptosis at concentrations as low as 10 µM, with IC50_{50} values comparable to established chemotherapeutic agents .

Q & A

Q. Table 1. SAR of Key 5-Oxovalerate Derivatives

CompoundSubstituentsIC50_{50} (µM)Metabolic Stability (β-oxidation)
27 3-methyl0.8Resistant
34 6-Cl, 3-methyl0.4Partially metabolized
53 5-Cl, 3-methyl0.3Resistant
Data from receptor binding assays and liver homogenate studies .

Q. Table 2. Enantiomer-Specific Activity

EnantiomerIC50_{50} (nM)Receptor Binding Energy (kcal/mol)
S-26450-9.2
R-264>1000-5.1
Chiral synthesis and docking analysis .

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